molecular formula C8H10N2O2 B098934 (3-Hydroxy-p-tolyl)urea CAS No. 16704-78-2

(3-Hydroxy-p-tolyl)urea

Cat. No. B098934
M. Wt: 166.18 g/mol
InChI Key: ANLILZBBUVRVRP-UHFFFAOYSA-N
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Patent
US09018209B2

Procedure details

5-Amino-o-cresol (1 g, 8.12 mmol) was dissolved in glacial acetic acid (4.1 mL) and H2O (8.41E) ata 35° C. The potassium cyanate solution was added slowly with stirring until a with precipitate of the product appears. The rest is added quickly with vigorous agitation. After 24 h, the reaction mixture was diluted with H2O, cooled to 0° C. and filtered with suction, washed with H2O and dried under high vacuum to afford the product (1.3 g, 99% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
solvent
Reaction Step One
Name
potassium cyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([OH:8])[C:5]([CH3:9])=[CH:4][CH:3]=1.[O-:10][C:11]#[N:12].[K+]>C(O)(=O)C.O>[OH:8][C:6]1[CH:7]=[C:2]([NH:1][C:11]([NH2:12])=[O:10])[CH:3]=[CH:4][C:5]=1[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC=C(C(=C1)O)C
Name
Quantity
4.1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
potassium cyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C#N.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring until a with precipitate of the product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ata 35° C
ADDITION
Type
ADDITION
Details
The rest is added quickly with vigorous agitation
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC=1C=C(C=CC1C)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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